molecular formula C10H12O2 B1302758 3',5'-Dimethyl-2'-hydroxyacetophenone CAS No. 1198-66-9

3',5'-Dimethyl-2'-hydroxyacetophenone

Cat. No. B1302758
CAS RN: 1198-66-9
M. Wt: 164.2 g/mol
InChI Key: KBXDUOVVDZNQDY-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-2’-hydroxyacetophenone, also known as DMHA or Octodrine, is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3’,5’-Dimethyl-2’-hydroxyacetophenone consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The SMILES string representation of the molecule is Cc1cc(C)c(O)c(c1)C(C)=O .


Physical And Chemical Properties Analysis

3’,5’-Dimethyl-2’-hydroxyacetophenone is a solid substance . The predicted melting point is 73.14°C, and the predicted boiling point is approximately 261.6°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3, and the predicted refractive index is n20D 1.54 .

Scientific Research Applications

Synthesis and Characterization

3',5'-Dimethyl-2'-hydroxyacetophenone (DHA) plays a significant role in the synthesis and characterization of various chemical compounds. For instance, DHA derivatives are used in synthesizing Schiff base ligands, which are then reacted with metals like nickel to create coordination compounds. These compounds are characterized using techniques like UV-Vis spectrophotometry, FT-IR, NMR, and mass spectrometry. Such studies contribute to our understanding of complex molecular structures and behaviors (Ourari et al., 2014).

Catalysis and Chemical Reactions

DHA derivatives are also pivotal in catalysis. A study demonstrated the use of samarium(III) acetylacetonate to promote the auto-condensation of 2,4-pentanedione, yielding a compound related to DHA. This type of catalytic method is essential in creating specific organic compounds, which can be used in various chemical processes and manufacturing (Arias et al., 2000).

Phototransformations and Material Science

The DHA molecule and its derivatives find applications in material science, particularly in phototransformations. A recent study focused on the conformational changes of DHA derivatives under UV radiation. Understanding these phototransformations is crucial for the development of materials with specific optical properties (Pagacz-Kostrzewa et al., 2023).

Safety and Hazards

When handling 3’,5’-Dimethyl-2’-hydroxyacetophenone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXDUOVVDZNQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethyl-2'-hydroxyacetophenone

CAS RN

1198-66-9
Record name 2'-Hydroxy-3',5'-dimethylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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